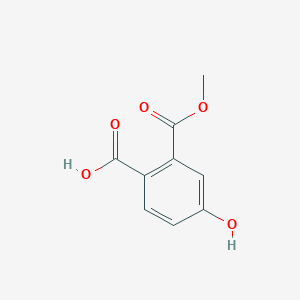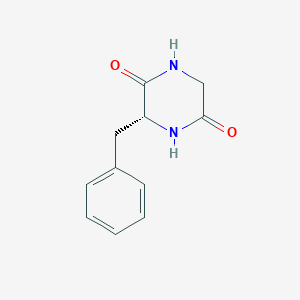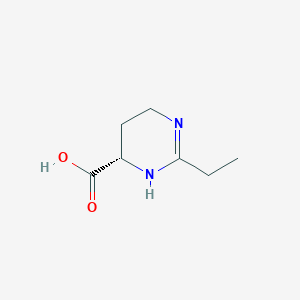![molecular formula C10H22N2O2 B6619265 tert-butyl N-[(4S)-4-aminopentyl]carbamate CAS No. 2227747-92-2](/img/structure/B6619265.png)
tert-butyl N-[(4S)-4-aminopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(4S)-4-aminopentyl]carbamate (TBAPC) is an organic compound that has a wide range of applications in scientific research. It is a versatile and highly useful molecule that can be used in a variety of ways, including as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. TBAPC has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of applications in scientific research. It has been used as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. tert-butyl N-[(4S)-4-aminopentyl]carbamate has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.
Mecanismo De Acción
Tert-butyl N-[(4S)-4-aminopentyl]carbamate works by binding to certain enzymes and blocking their activity. This prevents the enzymes from catalyzing certain chemical reactions, which can have a wide range of effects on biochemical and physiological processes. For example, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be used to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can help to reduce the toxicity of the drug.
Biochemical and Physiological Effects
tert-butyl N-[(4S)-4-aminopentyl]carbamate can have a wide range of effects on biochemical and physiological processes. It can inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs, hormones, and other molecules. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also affect the activity of proteins, leading to changes in the structure and function of cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize in large quantities, and it is relatively stable and nontoxic. However, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be difficult to purify and can be expensive to obtain in large quantities.
Direcciones Futuras
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of potential future directions. It could be used in the development of new drugs to treat diseases such as cancer and Alzheimer's disease. It could also be used to develop new catalysts for use in biochemistry, or to develop new inhibitors for use in enzymology. Additionally, tert-butyl N-[(4S)-4-aminopentyl]carbamate could be used to study the structure and function of proteins, or to study the metabolism of drugs.
Métodos De Síntesis
Tert-butyl N-[(4S)-4-aminopentyl]carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl alcohol with a secondary amine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product can be isolated using standard chromatographic techniques. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also be synthesized by reacting a tert-butyl halide with an amine in the presence of a base. This method is often used to synthesize tert-butyl N-[(4S)-4-aminopentyl]carbamate in large quantities.
Propiedades
IUPAC Name |
tert-butyl N-[(4S)-4-aminopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKPODEOGTTJH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)



![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)

![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)